molecular formula C10H9BrO2 B15075856 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone

7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B15075856
M. Wt: 241.08 g/mol
InChI Key: SZJDIARPEXUGDX-UHFFFAOYSA-N
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Description

7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 7-bromo-2-oxo-3,4-dihydro-1(2H)-naphthalenone.

    Reduction: Formation of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone.

    Substitution: Formation of 7-substituted-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of naphthalenones are explored for their potential therapeutic applications. The presence of the bromine atom and hydroxyl group in this compound could enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    7-Chloro-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical and biological properties.

    7-Iodo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Contains an iodine atom, which may lead to different reactivity and applications.

Uniqueness

The presence of the bromine atom in 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. Bromine atoms can influence the compound’s reactivity, making it suitable for specific chemical transformations and potentially enhancing its biological activity.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9,12H,2,4H2

InChI Key

SZJDIARPEXUGDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)C1O

Origin of Product

United States

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